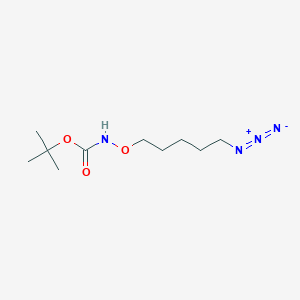

t-Boc-Aminooxy-pentane-azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N4O3 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

tert-butyl N-(5-azidopentoxy)carbamate |

InChI |

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)13-16-8-6-4-5-7-12-14-11/h4-8H2,1-3H3,(H,13,15) |

InChI Key |

FXDQCRIZWMEXLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Utility of t-Boc-Aminooxy-pentane-azide in Advanced Bioconjugation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-pentane-azide is a heterobifunctional linker molecule integral to the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a protected aminooxy group and a reactive azide (B81097) moiety separated by a pentane (B18724) spacer, enables the sequential and orthogonal conjugation of distinct molecular entities. This guide provides a comprehensive overview of its core applications, detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation, and a discussion of its role in the construction of complex biomolecules, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Introduction

The precise chemical assembly of complex molecular architectures is a cornerstone of modern biomedical research. Heterobifunctional linkers are critical tools in this endeavor, providing a molecular bridge to covalently connect two different molecules, such as a protein and a small molecule drug, or two different biomolecules. This compound has emerged as a valuable reagent in this class due to its possession of two distinct reactive handles that can be addressed with high specificity under mild, biocompatible conditions.

The molecule's structure consists of:

-

An azide group (-N₃) : This functional group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, selective, and bio-orthogonal, meaning they do not interfere with native biological functional groups.

-

A t-Boc-protected aminooxy group (-ONH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy functionality remains inert during the initial azide-based conjugation. Upon successful reaction at the azide terminus, the Boc group can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy group (-ONH₂). This group can then specifically react with aldehydes or ketones to form a stable oxime linkage.

-

A pentane spacer : This aliphatic chain provides spatial separation between the two conjugated molecules, which can be crucial for maintaining their individual biological activities.

Core Applications

The primary application of this compound is in multi-step bioconjugation strategies where controlled, sequential ligation is required.

Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal candidate for the linker component. A typical synthetic strategy involves:

-

Click Chemistry: The azide end of the linker is reacted with an alkyne-functionalized ligand for either the target protein or the E3 ligase.

-

Deprotection: The Boc group is removed from the other end of the linker.

-

Oxime Ligation: The now-exposed aminooxy group is reacted with an aldehyde- or ketone-functionalized version of the second ligand.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying ligands and linker orientations to optimize protein degradation efficacy.

Surface Functionalization and Immobilization

The azide group can be used to "click" the linker onto a surface functionalized with alkynes (e.g., glass slides, nanoparticles, or beads). Subsequent deprotection of the aminooxy group provides a reactive handle for the immobilization of proteins, peptides, or other biomolecules containing an aldehyde or ketone. This is particularly useful for creating biosensors and other diagnostic devices.

Preparation of Antibody-Drug Conjugates (ADCs)

In a similar fashion to PROTAC synthesis, this linker can be used to attach cytotoxic drugs to antibodies. The antibody can be functionalized with an alkyne, which is then reacted with the azide of the linker. After deprotection, a drug containing an aldehyde or ketone can be attached via oxime ligation.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound. Researchers should optimize these conditions for their specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein ligand)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Solvent (e.g., a mixture of DMSO and water)

Procedure:

-

Dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.2 equivalents) in the chosen solvent system.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a catalyst premix by mixing equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution.

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

-

Add the catalyst premix to the reaction mixture to a final concentration of 1-5 mol% of copper.

-

Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified by standard methods such as column chromatography or HPLC.

Protocol 2: Deprotection of the t-Boc Group

This protocol describes the removal of the Boc protecting group to reveal the free aminooxy functionality.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, the solvent and excess TFA can be removed under reduced pressure. The resulting aminooxy-functionalized product is often used in the next step without further purification.

Protocol 3: Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-linker to an aldehyde- or ketone-containing molecule.

Materials:

-

Aminooxy-functionalized conjugate from Protocol 2

-

Aldehyde- or ketone-containing molecule

-

Aniline (B41778) (as a catalyst, optional)

-

Buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

-

Dissolve the aminooxy-functionalized conjugate (1.0 equivalent) and the aldehyde/ketone-containing molecule (1.0-1.5 equivalents) in the buffer. A co-solvent such as DMSO may be used to aid solubility.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction by LC-MS.

-

The resulting oxime-linked conjugate can be purified by HPLC or other appropriate methods.

Data Presentation

Due to the lack of specific published data for this compound, the following table provides representative data for the efficiency of the described chemical reactions based on literature values for analogous linkers and substrates.

| Reaction Step | Reactants | Typical Yield (%) | Purity (%) |

| CuAAC | Azide-linker + Alkyne-small molecule | >90 | >95 |

| Boc Deprotection | Boc-protected conjugate + TFA | >95 | >90 |

| Oxime Ligation | Aminooxy-linker + Aldehyde-protein | 70-90 | >95 |

Visualizing Workflows and Logical Relationships

Chemical Structure and Reactivity

Caption: Orthogonal reactivity of this compound.

Experimental Workflow for PROTAC Synthesis

Caption: Synthetic workflow for a PROTAC using the linker.

PROTAC Mechanism of Action

A Technical Guide to the Application of t-Boc-Aminooxy-pentane-azide in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of t-Boc-Aminooxy-pentane-azide, a heterobifunctional linker designed for advanced bioconjugation applications. We will explore its core mechanism of action, which is predicated on a two-step sequential chemical ligation strategy. This guide will furnish detailed experimental protocols, present relevant data in a structured format, and provide visual diagrams of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of its utility in chemical biology and drug development.

Core Mechanism of Action

This compound is not a pharmacologically active compound but a chemical tool. Its "mechanism of action" is defined by the sequential and orthogonal reactivity of its two terminal functional groups: a protected aminooxy group and an azide (B81097) group, separated by a pentane (B18724) spacer. This architecture enables the covalent linkage of two different molecules.

The overall process involves two key stages:

-

Oxime Ligation: The t-Boc (tert-butyloxycarbonyl) protecting group is first removed from the aminooxy moiety under acidic conditions. The newly exposed, highly reactive aminooxy group then specifically condenses with an aldehyde or ketone on a target molecule (e.g., a protein or a modified cell surface) to form a stable oxime bond. This reaction is highly efficient and proceeds under mild, biocompatible conditions.

-

Bioorthogonal Azide Ligation: The now-conjugated azide group remains available for a second, independent reaction. This azide moiety can be covalently linked to a molecule bearing an alkyne group via "click chemistry." The most common methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for live-cell applications as it obviates the need for cytotoxic copper catalysts.

This dual-reactivity mechanism allows for the precise and stable assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), imaging agents, or surface-modified biomaterials.

Chemical Structures and Reaction Pathway

The diagram below illustrates the sequential reactions central to the function of this compound.

Experimental Protocols

General Protocol for Protein Labeling via an Engineered Carbonyl Group

This protocol describes the labeling of a protein that has been recombinantly expressed to include a genetically encoded p-acetylphenylalanine (pAcF) residue, which provides a ketone handle for oxime ligation.

Materials:

-

Target protein with pAcF (in PBS, pH 7.4)

-

This compound (100 mM stock in DMSO)

-

Trifluoroacetic acid (TFA)

-

Aniline (B41778) (catalyst, 1 M stock in DMSO)

-

DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA, 10 mM stock in DMSO)

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

Methodology:

-

Deprotection of Linker:

-

To 10 µL of 100 mM this compound stock, add 90 µL of a 50% TFA solution in water.

-

Incubate for 30 minutes at room temperature.

-

Neutralize the solution by adding a suitable buffer or by lyophilization to remove the acid. Resuspend the deprotected linker in PBS (pH 7.4) to a final concentration of 10 mM. This is the reactive aminooxy-pentane-azide linker.

-

-

Oxime Ligation to Target Protein:

-

Adjust the pH of the target protein solution (e.g., 5 mg/mL) to 5.5 by adding 0.1 M HCl or by buffer exchange into a suitable acidic buffer (e.g., MES).

-

Add the deprotected aminooxy-pentane-azide linker to the protein solution to a final concentration of 2 mM (a 20-50 fold molar excess over the protein).

-

Add aniline catalyst to a final concentration of 10 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

-

-

Removal of Excess Linker:

-

Purify the resulting protein-azide conjugate using a PD-10 desalting column, eluting with PBS (pH 7.4) to remove excess linker and catalyst.

-

Confirm protein recovery using a BCA assay or by measuring absorbance at 280 nm.

-

-

SPAAC Reaction with Fluorophore:

-

To the purified protein-azide conjugate, add the DBCO-fluorophore stock solution to a final concentration of 0.2 mM (a 5-10 fold molar excess over the protein).

-

Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

-

-

Final Purification and Analysis:

-

Remove excess DBCO-fluorophore using a second PD-10 desalting column.

-

Analyze the final labeled protein conjugate via SDS-PAGE with in-gel fluorescence scanning to confirm successful labeling. Quantify labeling efficiency using UV-Vis spectroscopy.

-

Experimental Workflow Diagram

Data Presentation

Successful implementation of the described protocols requires careful optimization and characterization. The following tables represent typical quantitative data obtained during the characterization of the linker and the final conjugate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20N4O3 |

| Molecular Weight | 260.30 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO, DMF, CH2Cl2, Ethyl Acetate |

| Purity (as per HPLC) | >95% |

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Characterization of Labeled Antibody (Trastuzumab-Linker-Fluorophore)

This table shows hypothetical data from an experiment labeling Trastuzumab (an antibody) that was engineered to contain a ketone handle.

| Parameter | Condition A (5x Linker Excess) | Condition B (20x Linker Excess) | Condition C (50x Linker Excess) |

| Protein Concentration (mg/mL) | 1.95 | 1.92 | 1.88 |

| Fluorophore Concentration (µM) | 12.8 | 24.1 | 25.5 |

| Degree of Labeling (DOL) | 1.02 | 1.91 | 1.98 |

| Protein Recovery (%) | 98% | 96% | 94% |

| Aggregate Content (%) | <1% | <1% | 1.5% |

Degree of Labeling (DOL) is calculated as the molar ratio of fluorophore to protein.

Conclusion

This compound is a versatile and powerful heterobifunctional linker. Its mechanism of action, based on sequential and orthogonal oxime and azide ligations, provides a robust method for constructing well-defined bioconjugates. The detailed protocols and representative data presented herein offer a clear framework for researchers to employ this tool in a variety of applications, from fundamental biological studies to the development of novel therapeutic and diagnostic agents. Careful control over reaction conditions is paramount to achieving high yields and preserving the function of the target biomolecule.

An In-depth Technical Guide to the Synthesis of t-Boc-Aminooxy-pentane-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl (5-azidopentyloxy)carbamate, commonly known as t-Boc-Aminooxy-pentane-azide. This bifunctional linker is a valuable tool in chemical biology and drug development, incorporating a bioorthogonal azide (B81097) group for click chemistry applications and a protected aminooxy group for conjugation to carbonyl-containing molecules. This guide details the experimental protocols for a multi-step synthesis, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key intermediates: 5-azido-1-pentanol and N-Boc-hydroxylamine. These intermediates are then coupled in the final step to yield the target molecule.

The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Bromo-1-pentanol

This procedure outlines the conversion of 1,5-pentanediol to 5-bromo-1-pentanol.

Reaction Scheme:

t-Boc-Aminooxy-pentane-azide CAS number and molecular weight

An In-depth Technical Guide to t-Boc-Aminooxy-pentane-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (5-azidopentyloxy)carbamate, commonly known as this compound. This bifunctional linker is a valuable tool in bioconjugation and drug development, enabling the precise connection of molecules for targeted therapies and diagnostic applications. This document details its chemical properties, provides exemplary experimental protocols for its use, and illustrates key molecular strategies and workflows.

Core Compound Data

This compound is a versatile chemical linker featuring two distinct reactive functionalities: a terminal azide (B81097) and a Boc-protected aminooxy group. This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group participates in highly efficient "click chemistry" reactions, while the aminooxy group, after deprotection, readily reacts with carbonyl compounds such as aldehydes and ketones to form stable oxime linkages.

| Property | Value | Source(s) |

| CAS Number | 2496687-07-9 | [1] |

| Molecular Formula | C₁₀H₂₀N₄O₃ | [2] |

| Molecular Weight | 244.29 g/mol | [2][3] |

| Purity | Typically ≥95% | [2] |

| Appearance | Varies (often an oil or solid) | |

| Storage Conditions | Long-term: -20°C; Short-term: 0-4°C | [2] |

| Shipping Conditions | Ambient temperature | [2] |

Key Functional Groups and Their Reactivity

The utility of this compound stems from its two key functional groups, which can be addressed in a controlled manner.

-

Azide Group (-N₃): This group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can react with:

-

Terminal Alkynes: In the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), it forms a stable 1,4-disubstituted triazole linkage.

-

Strained Cycloalkynes: In a catalyst-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC), such as with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), it also forms a stable triazole linkage. This is particularly useful in biological systems where copper toxicity is a concern.[1][3]

-

-

t-Boc Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and related functionalities.

-

Deprotection: The Boc group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free aminooxy group (-ONH₂).[3]

-

Reactivity of Free Aminooxy Group: The resulting aminooxy group exhibits high chemoselectivity for aldehydes and ketones, forming a stable oxime bond. This reaction is highly efficient at slightly acidic pH (typically 4.5-5.5) and is a widely used bioconjugation method.

-

The pentane (B18724) chain acts as a flexible spacer, separating the two functional ends and potentially improving the accessibility of the conjugated molecules.

Figure 1. Logical relationship of the functional components of this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in a two-step bioconjugation workflow. Note: These protocols are generalized and should be optimized for the specific molecules and experimental conditions.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a protein containing a strained alkyne (e.g., DBCO).

Materials:

-

DBCO-functionalized protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Desalting column (e.g., PD-10).

Procedure:

-

Prepare a stock solution of the linker: Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.

-

Reaction Setup:

-

To the DBCO-functionalized protein solution (e.g., at 5-10 mg/mL), add the this compound stock solution to achieve a 10-20 fold molar excess of the linker over the protein.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored using techniques like SDS-PAGE or Mass Spectrometry.

-

Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using analytical techniques such as MALDI-TOF or ESI-MS. The resulting conjugate now has a Boc-protected aminooxy group ready for the next step.

Protocol 2: Deprotection and Oxime Ligation

This protocol describes the deprotection of the Boc group and subsequent conjugation to an aldehyde-containing molecule (e.g., a cytotoxic drug or a fluorescent probe).

Materials:

-

Azide-conjugated, Boc-aminooxy-functionalized protein from Protocol 1.

-

Trifluoroacetic acid (TFA).

-

Aniline (B41778) (as a catalyst, optional).

-

Aldehyde- or ketone-containing molecule.

-

Reaction buffer (e.g., Acetate (B1210297) buffer, 100 mM, pH 4.5).

-

Desalting column.

Procedure:

-

Boc Deprotection (performed on the linker-protein conjugate):

-

Lyophilize the purified conjugate from Protocol 1 if it is in a buffer containing primary amines.

-

Prepare a deprotection solution of 50% TFA in Dichloromethane (DCM) or use an aqueous solution of 10-50% TFA.

-

Incubate the conjugate in the TFA solution for 30-60 minutes at room temperature.

-

Remove the TFA by repeated dilution with a suitable buffer and concentration using a centrifugal filter unit or by dialysis/desalting column.

-

-

Oxime Ligation:

-

Buffer exchange the deprotected, aminooxy-activated protein into an acetate buffer (pH 4.5).

-

Prepare a stock solution of the aldehyde/ketone-containing molecule in a compatible organic solvent (e.g., DMSO).

-

Add the aldehyde/ketone molecule to the protein solution at a 5-10 fold molar excess.

-

For improved reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-20 mM.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours or at room temperature overnight.[4]

-

Purification and Analysis: Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents. Analyze the final product by SDS-PAGE, UV-Vis spectroscopy (if the payload is chromophoric), and mass spectrometry to confirm conjugation and purity.

Figure 2. Experimental workflow for a two-step bioconjugation using this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool for various advanced applications:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. For instance, an antibody can be functionalized with a DBCO group, reacted with the linker, and then conjugated to a drug containing an aldehyde, creating a precisely constructed ADC.

-

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. This linker can connect the target-binding ligand to the E3 ligase-binding ligand.[5]

-

Surface Functionalization: Immobilization of biomolecules onto surfaces for biosensors or microarrays. One end of the linker can be attached to a surface and the other to a protein or peptide of interest.

-

Fluorescent Labeling: For imaging and tracking, fluorescent probes containing either an alkyne or a carbonyl group can be attached to biomolecules using this linker.

References

Navigating the Chemical Landscape of a Bifunctional Linker: A Technical Guide to t-Boc-Aminooxy-pentane-azide

For Immediate Release

In the intricate world of drug development and chemical biology, the precise connection of molecular entities is paramount. Bifunctional linkers serve as the crucial bridges in constructing complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. This whitepaper provides an in-depth technical guide on the solubility and stability of a key exemplar, t-Boc-Aminooxy-pentane-azide, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile heterobifunctional linker possessing two key reactive handles: a terminal azide (B81097) and a Boc-protected aminooxy group. The azide functionality allows for efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry"[1][2][3]. The t-Boc-protected aminooxy group, upon deprotection, provides a nucleophilic handle for reaction with carbonyl compounds to form stable oxime ethers. Understanding the solubility and stability of this linker is critical for its effective handling, storage, and application in multi-step synthetic protocols. This guide summarizes known qualitative solubility, discusses the stability of its constituent functional groups, and provides generalized experimental protocols for determining these key parameters.

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, qualitative information from suppliers indicates its solubility in common organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Table 1: Qualitative Solubility of this compound.[4]

The pentane (B18724) backbone of the linker contributes to its solubility in moderately polar to nonpolar organic solvents. The presence of the polar azide and protected aminooxy groups allows for solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous solutions is expected to be low.

Stability Considerations

The stability of this compound is governed by the chemical robustness of its three primary components: the alkyl azide, the t-Boc protecting group, and the aminooxy functionality.

Thermal Stability

Organic azides are energetic molecules, and their thermal stability is a crucial safety and handling consideration[5][6]. Alkyl azides, such as the one present in this linker, are generally more thermally stable than their aryl azide counterparts[5]. The decomposition of low-nitrogen-content alkyl azides typically occurs at temperatures above 175 °C[7]. The carbon-to-nitrogen ratio in a molecule is a general indicator of its energetic nature; a higher ratio generally correlates with greater stability[6].

It is recommended to handle this compound with care and avoid exposure to excessive heat. For storage, refrigeration at -20°C is advised by suppliers[4].

pH Stability

The stability of the linker across a range of pH values is dictated by the lability of the t-Boc group and the reactivity of the azide.

-

Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group[8][9][10]. It is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free aminooxy group[8][11][12]. This cleavage proceeds via the formation of a stable tert-butyl cation[10]. Therefore, prolonged exposure to acidic environments (pH < 4) should be avoided if the integrity of the Boc group is to be maintained. Strong acids can also react with the azide group to form hydrazoic acid (HN₃), which is highly toxic and explosive[5].

-

Basic Conditions: The Boc group is generally stable to basic conditions and most nucleophiles[9][10][13]. Similarly, alkyl azides are relatively stable in the presence of bases[5]. Therefore, this compound is expected to exhibit good stability under neutral to moderately basic conditions.

Chemical Compatibility

-

Reducing Agents: The azide group can be reduced to a primary amine by various reducing agents, such as hydrogenolysis with a palladium catalyst or reaction with phosphines like triphenylphosphine (B44618) (the Staudinger reaction)[7]. Care should be taken to avoid these conditions if the azide moiety is to be preserved for subsequent "click" reactions.

-

"Click Chemistry" Conditions: The azide group is designed to be stable under the conditions required for CuAAC and SPAAC reactions, which are typically performed in a range of solvents, including aqueous mixtures, and are tolerant of many functional groups[2][14].

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a bifunctional linker like this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of the linker in various solvents using a gravimetric method.

Caption: Workflow for Quantitative Solubility Determination.

Protocol for Thermal Stability Analysis (TGA/DSC)

Thermal stability is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[5][6].

Caption: Experimental Workflow for Thermal Stability Analysis.

Protocol for pH-Dependent Stability Assessment (Boc Deprotection)

This protocol uses HPLC to monitor the degradation of the linker under acidic conditions.

Caption: Workflow for pH-Dependent Stability Assessment.

Chemical Reactivity Pathways

The utility of this compound lies in its orthogonal reactivity, allowing for sequential or one-pot conjugation strategies.

Caption: Orthogonal Reactivity Pathways of the Linker.

Conclusion

This compound is a valuable tool in the construction of complex biomolecules and therapeutic agents. While quantitative data on its physical properties remains limited in the public domain, an understanding of the general stability of its constituent functional groups provides a strong foundation for its successful application. The azide group offers a gateway to the highly efficient realm of click chemistry, while the acid-labile Boc-protected aminooxy group provides a versatile handle for forming stable oxime linkages. By employing the principles and experimental frameworks outlined in this guide, researchers can confidently incorporate this and similar bifunctional linkers into their synthetic strategies, paving the way for new innovations in drug development and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound, 2496687-07-9 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic azide - Wikipedia [en.wikipedia.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Click Chemistry [organic-chemistry.org]

The Azide's Crucial Role: An In-depth Technical Guide to its Reactivity in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, once primarily known for its use in explosives and as a metabolic inhibitor, has been repurposed by the advent of "click chemistry" into one of the most powerful tools in modern chemical biology, drug discovery, and materials science. Its unique combination of stability, small size, and bioorthogonality makes it an ideal reaction partner in the formation of stable triazole linkages. This technical guide provides an in-depth exploration of the azide group's reactivity in the two most prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Principles of Azide Reactivity in Click Chemistry

The foundation of the azide's utility in click chemistry lies in the [3+2] cycloaddition reaction with an alkyne to form a stable 1,2,3-triazole ring. While this reaction can occur thermally, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. Click chemistry provides two elegant solutions to overcome these limitations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently discovered by the groups of Sharpless and Meldal, this reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, proceeding with high regioselectivity to exclusively form the 1,4-disubstituted triazole isomer.[1][2] The reaction is remarkably tolerant of a wide range of functional groups and is often performed in aqueous solutions, making it highly suitable for bioconjugation.[1][2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed by Bertozzi and coworkers, SPAAC is a catalyst-free click reaction that employs a strained cyclooctyne (B158145). The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[3] This circumvents the cytotoxicity concerns associated with the copper catalyst in CuAAC, making SPAAC the preferred method for in vivo and live-cell applications.[3]

Quantitative Analysis of Azide Reactivity

The efficiency of a click reaction is paramount, especially in biological systems where low concentrations and short reaction times are often necessary. The reactivity of the azide is influenced by both its electronic properties and steric environment, as well as the nature of its alkyne reaction partner. The second-order rate constant (k₂) is a key metric for quantifying this reactivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, the reaction rate is generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[4] The reaction is less sensitive to the steric bulk of the azide compared to SPAAC. The choice of the copper(I) source, stabilizing ligand, and solvent system can significantly impact the reaction kinetics.

| Azide Reactant | Alkyne Reactant | Catalyst/Ligand | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Benzyl (B1604629) Azide | Phenylacetylene | CuI | Cyrene™ | >99% yield in 1h |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | High |

| Substituted Aryl Azides | Phenylacetylene | CuSO₄/Sodium Ascorbate | Various | Hammett plot shows little dependence on electronic effects |

Table 1: Representative second-order rate constants for CuAAC reactions. Note that yields and qualitative descriptions are provided where specific rate constants are not available in the cited literature.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne and, to a lesser extent, the azide. More strained cyclooctynes exhibit faster reaction rates. Electron-withdrawing groups on the azide can in some cases increase the reaction rate with electron-rich cyclooctynes.

| Azide Reactant | Cyclooctyne Reactant | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Benzyl Azide | DIBO | Various | ~0.3 - 0.7 |

| Benzyl Azide | DBCO | Various | ~0.6 - 1.0 |

| Benzyl Azide | BCN | Various | ~0.06 - 0.1 |

| 4-Azidopyridine | BCN | Various | ~10-fold faster than benzyl azide |

| 2-Azido-1,3-diisopropylbenzene | DIBAC | Various | Faster than benzyl azide |

Table 2: Comparison of second-order rate constants for SPAAC reactions with various cyclooctynes and azides.[5][6]

Factors Influencing Azide Reactivity

Electronic Effects

In CuAAC, the reactivity of the azide is generally not strongly influenced by the electronic nature of its substituents.[7] This is a significant advantage, as it allows for the use of a wide range of electronically diverse azides without a dramatic impact on reaction efficiency.

In SPAAC, the electronic interplay between the azide and the cyclooctyne is more nuanced. The reaction can be modulated by tuning the HOMO and LUMO energy levels of the reactants. For electron-rich cyclooctynes like BCN, electron-poor azides can accelerate the reaction.[6] Conversely, for electron-deficient cyclooctynes, electron-rich azides may be more reactive.[6]

Steric Effects

While CuAAC is relatively insensitive to steric hindrance around the azide, bulky substituents can still have a modest impact on reaction rates.[7] In contrast, SPAAC is highly sensitive to steric bulk, particularly on the cyclooctyne. Sterically demanding cyclooctynes can exhibit significantly reduced reaction rates with bulky azides.[8] This steric sensitivity can be exploited for chemoselective ligations where a less hindered azide can react preferentially in the presence of a more hindered one.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction between an azide and a terminal alkyne in an aqueous/organic solvent mixture.

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

tert-Butanol or Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of the azide in DMSO or water.

-

Prepare a 10 mM solution of the alkyne in DMSO or water.

-

Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

-

Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 50 mM solution of THPTA or TBTA in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide and alkyne solutions in a 1:1 to 1:1.5 molar ratio in a suitable buffer (e.g., PBS). The final concentration of reactants should typically be in the range of 10 µM to 1 mM.

-

Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-5 times the copper concentration.

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of 50-250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Purification:

-

Upon completion, the product can be purified using various methods depending on its nature. For small molecules, purification can be achieved by extraction and column chromatography on silica (B1680970) gel.[1] For biomolecules, purification is typically performed using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[9]

-

Expected Yield: Yields for CuAAC reactions are typically very high, often exceeding 90%.[10]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of sodium azide)

-

DBCO-functionalized fluorescent dye

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

-

Preparation of Reagents:

-

Prepare a 1-10 mg/mL solution of the azide-modified protein in PBS.

-

Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 3-10 fold molar excess of the DBCO-dye solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove the excess, unreacted DBCO-dye by size-exclusion chromatography using a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled protein. The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Expected Yield: SPAAC reactions typically proceed with high efficiency, leading to good yields of the labeled protein.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflows

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.[11]

Caption: Workflow for fluorescent labeling of proteins in live cells via SPAAC.[12]

Signaling Pathway Application

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

The Architect's Toolkit: A Technical Guide to Bifunctional Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to specifically and stably connect molecules is paramount. Bioconjugation, the science of covalently linking biomolecules to other molecules, provides the foundation for creating powerful tools and novel therapeutics. At the heart of this discipline lies the bifunctional linker—a molecular architect that bridges biomolecules, drugs, probes, and surfaces. This in-depth guide provides a technical overview of bifunctional linkers, detailing their classification, core chemistries, and practical applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower your research.

Introduction to Bifunctional Linkers

Bifunctional linkers, or crosslinkers, are reagents that possess at least two reactive groups connected by a spacer arm.[1] These reactive ends are capable of forming stable, covalent bonds with specific functional groups on target molecules, such as proteins, peptides, or nucleic acids.[2] The spacer arm dictates the distance between the conjugated molecules, a critical parameter that can influence the function and stability of the final bioconjugate.[3] The strategic choice of a linker—based on its reactivity, spacer arm length, cleavability, and solubility—is a crucial step in the design of antibody-drug conjugates (ADCs), protein interaction studies, immunoassays, and the development of novel biomaterials.[4]

Classification of Bifunctional Linkers

Bifunctional linkers can be broadly categorized based on the identity of their reactive groups and the nature of their spacer arm. This classification provides a framework for selecting the appropriate tool for a specific bioconjugation task.

Homobifunctional vs. Heterobifunctional Linkers

-

Homobifunctional Linkers : These reagents possess two identical reactive groups.[4] They are typically used in single-step reactions to polymerize molecules or to perform intramolecular crosslinking to study protein conformation.[5] A common application is linking proteins in a complex to "freeze" interactions for analysis.[6] Examples include amine-to-amine reactive linkers like Disuccinimidyl suberate (B1241622) (DSS).[1]

-

Heterobifunctional Linkers : These linkers have two different reactive groups, which allows for controlled, sequential (two-step) conjugations.[2] This approach minimizes undesirable self-conjugation or polymerization.[2] They are ideal for creating conjugates between two different molecules, such as linking a drug to an antibody.[4] A widely used example is SMCC, which contains an amine-reactive NHS ester and a thiol-reactive maleimide (B117702).[1]

Non-Cleavable vs. Cleavable Linkers

-

Non-Cleavable Linkers : These linkers form a stable, permanent covalent bond between the two conjugated molecules.[7] In the context of ADCs, the payload is released only after the complete degradation of the antibody within the target cell's lysosome.[8] This can offer greater plasma stability and potentially a wider therapeutic window.[9]

-

Cleavable Linkers : These linkers contain a labile bond within their spacer arm that can be broken under specific physiological conditions.[10] This allows for the controlled release of a payload from its carrier. The three most common cleavage mechanisms are:

-

pH-Sensitive (Acid-Labile) : Linkers like hydrazones are stable at physiological pH (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][]

-

Redox-Sensitive (Reducible) : These linkers typically contain a disulfide bond, which is stable in the bloodstream but is readily cleaved by high intracellular concentrations of reducing agents like glutathione (B108866) (GSH).[8]

-

Enzyme-Sensitive : These linkers incorporate short peptide sequences (e.g., valine-citrulline) that are specifically recognized and cleaved by proteases, such as cathepsin B, which are highly active inside tumor cell lysosomes.[13][14]

-

Core Chemistries and Quantitative Data

The specificity of a bioconjugation reaction is determined by the reactive groups on the linker and the target functional groups on the biomolecule.

Common Reactive Groups and Their Targets

| Target Functional Group | Amino Acid Residues | Linker Reactive Group | Resulting Bond |

| Primary Amine (-NH₂) | N-terminus, Lysine | N-Hydroxysuccinimide (NHS) ester | Amide |

| Sulfhydryl/Thiol (-SH) | Cysteine | Maleimide | Thioether |

| Carboxyl (-COOH) | Aspartic Acid, Glutamic Acid, C-terminus | Carbodiimide (EDC) + NHS ester | Amide |

| Carbonyl (Aldehyde/Ketone) | Glycans (post-oxidation) | Hydrazide, Aminooxy | Hydrazone, Oxime |

| Azide (-N₃) | Non-natural amino acids | Alkyne (Click Chemistry) | Triazole |

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most common reactive groups for targeting primary amines on proteins. The reaction proceeds efficiently at a slightly alkaline pH to form a stable amide bond.

struct1 [label=<

| Linker- |  | + H₂N-Protein |

struct2 [label=<

| NHS Ester |

struct3 [label=<

| Primary Amine |

struct4 [label=<

| Linker- |  | + |  |

struct5 [label=<

| Stable Amide Bond |

struct6 [label=<

| NHS byproduct |

struct1 -> struct4 [label=" pH 7.2 - 8.5 "]; {rank=same; struct2; struct3;} {rank=same; struct5; struct6;} } acaption The reaction of an NHS ester with a primary amine to form a stable amide bond.

A critical consideration for NHS ester chemistry is its susceptibility to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases significantly with pH.

Table 1: pH-Dependent Stability of NHS Esters

| pH | Half-life at 4°C | Half-life at Room Temp. |

| 7.0 | 4-5 hours[15][16] | ~1 hour[17] |

| 8.0 | ~1 hour[17] | - |

| 8.5 | - | ~30 minutes[18] |

| 8.6 | 10 minutes[15][16] | - |

| 9.0 | <10 minutes[18] | - |

Data compiled from multiple sources, conditions may vary.

Thiol-Reactive Chemistry: Maleimides

Maleimide groups are highly selective for sulfhydryl groups found in cysteine residues, forming a stable thioether bond via a Michael addition reaction.[1] This reaction is most efficient and specific within a pH range of 6.5-7.5.[] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[] Above pH 7.5, the reactivity with amines increases, and the maleimide ring itself becomes more susceptible to hydrolysis.[]

struct1 [label=<

| Linker- |  | + HS-Protein |

struct2 [label=<

| Maleimide |

struct3 [label=<

| Sulfhydryl (Thiol) |

struct4 [label=<

| Linker- |  |

struct5 [label=<

| Stable Thioether Bond |

struct1 -> struct4 [label=" pH 6.5 - 7.5 "]; {rank=same; struct2; struct3;} {rank=same; struct5;} } acaption The Michael addition reaction of a maleimide with a thiol to form a thioether bond.

Spacer Arm Lengths of Common Crosslinkers

The spacer arm length is the distance between the two ends of the linker and provides a crucial distance constraint in applications like protein structure analysis.[3]

Table 2: Properties of Selected Bifunctional Crosslinkers

| Crosslinker | Abbreviation | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? |

| Disuccinimidyl suberate | DSS | Homobifunctional | NHS ester, NHS ester | 11.4 | No |

| Bis(sulfosuccinimidyl) suberate | BS3 | Homobifunctional | Sulfo-NHS ester, Sulfo-NHS ester | 11.4[4] | No |

| Disuccinimidyl glutarate | DSG | Homobifunctional | NHS ester, NHS ester | 7.7[7] | No |

| Dithiobis(succinimidyl propionate) | DSP | Homobifunctional | NHS ester, NHS ester | 12.0[7] | Yes (Disulfide) |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Homobifunctional | Sulfo-NHS ester, Sulfo-NHS ester | 12.0 | Yes (Disulfide) |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | Heterobifunctional | NHS ester, Maleimide | 8.3[1] | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester, Maleimide | 8.3[1] | No |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | Heterobifunctional | NHS ester, Maleimide | 9.4[20][21] | No |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | - | Carbodiimide | 0 (Zero-length) | No |

Experimental Protocols

The following sections provide detailed, generalized protocols for common bioconjugation procedures. Note: These are starting points; optimization for specific molecules and applications is highly recommended.

Protocol: Labeling an Antibody with an NHS-Ester Activated Dye

This protocol describes the covalent attachment of a fluorescent dye to primary amines on an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

-

NHS-ester activated fluorescent dye.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Purification: Desalting column (e.g., Sephadex G-25) equilibrated with PBS.

Procedure:

-

Antibody Preparation :

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

-

-

Dye Preparation :

-

Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This should be done immediately before use.

-

-

Conjugation Reaction :

-

Calculate the volume of dye stock solution needed. A 10- to 20-fold molar excess of dye to antibody is a common starting point.

-

While gently vortexing, slowly add the calculated volume of dye solution to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching (Optional) :

-

To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

-

-

Purification :

-

Apply the reaction mixture to a pre-equilibrated desalting column.

-

Elute the conjugate with PBS according to the manufacturer's instructions to separate the labeled antibody from unreacted dye and quenching reagent.

-

-

Characterization :

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

-

Protocol: Two-Step Protein-Protein Crosslinking with SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the heterobifunctional linker SMCC.

Materials:

-

Protein 1 (Amine-containing) in an amine-free, sulfhydryl-free buffer (e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5).

-

Protein 2 (Sulfhydryl-containing) in a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

SMCC crosslinker.

-

Anhydrous DMSO or DMF.

-

Desalting column.

Procedure:

-

Activation of Protein 1 :

-

Prepare Protein 1 at a suitable concentration (e.g., 1-5 mg/mL).

-

Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of SMCC to the Protein 1 solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Linker :

-

Immediately following the incubation, remove non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is critical to prevent the maleimide end of the unreacted linker from reacting with Protein 2.

-

-

Preparation of Protein 2 :

-

If Protein 2 contains disulfide bonds, it may need to be reduced to generate free thiols using an agent like DTT or TCEP. The reducing agent must then be completely removed before conjugation.

-

-

Conjugation to Protein 2 :

-

Combine the maleimide-activated Protein 1 with Protein 2. The optimal molar ratio should be determined empirically (a 1:1 ratio is a good starting point).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional) :

-

The reaction can be stopped by adding a free thiol-containing compound like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM.

-

-

Analysis :

-

Analyze the final conjugate using techniques like SDS-PAGE to confirm crosslinking and size-exclusion chromatography (SEC) to assess purity and aggregation.

-

Conclusion

Bifunctional linkers are indispensable reagents in the modern life scientist's toolbox. Their diverse chemistries and modular nature enable the precise construction of complex molecular architectures for a vast range of applications. A thorough understanding of their classification, the kinetics of their reactive groups, and the influence of reaction conditions is essential for the successful design and execution of bioconjugation strategies. By carefully selecting the appropriate linker and meticulously optimizing experimental protocols, researchers can unlock new possibilities in drug delivery, diagnostics, and the fundamental study of biological systems.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 3. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 13. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. nanocomposix.com [nanocomposix.com]

- 18. benchchem.com [benchchem.com]

- 20. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]

- 21. covachem.com [covachem.com]

An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have historically been considered "undruggable."[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively degrade specific target proteins.[1][2]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the degradation process.[4] This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[1][2]

The linker, far from being a simple spacer, plays a pivotal role in every step of this process. Its length, chemical composition, rigidity, and attachment points to the warhead and anchor ligands are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[5] This guide provides a comprehensive overview of PROTAC linkers, their components, and their profound impact on the development of this transformative class of therapeutics.

The Core of the PROTAC: Linker Components and Their Properties

The design and optimization of the linker are crucial for the successful development of a potent and selective PROTAC. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified.[5][6] However, a growing body of research highlights the benefits of incorporating more rigid or functionalized components to fine-tune the physicochemical and pharmacological properties of the degrader.

Common Linker Building Blocks

The choice of linker components significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. Key building blocks include:

-

Alkyl Chains: These simple hydrocarbon chains are a common starting point in linker design, offering a high degree of conformational flexibility. While synthetically accessible, their hydrophobicity can sometimes negatively impact the solubility of the resulting PROTAC.[5][6]

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC molecule.[5][6] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[5]

-

Alkynes and Triazoles: The incorporation of alkynes and the subsequent formation of triazole rings via "click chemistry" are popular strategies for several reasons. The resulting triazole moiety is metabolically stable and can be considered a rigidifying element within the linker.[5][6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5]

-

Piperazine (B1678402) and Piperidine: These saturated heterocyclic rings are often incorporated to introduce conformational constraints and improve the physicochemical properties of the PROTAC. The inclusion of a piperazine ring, for instance, can increase solubility and metabolic stability.

Quantitative Analysis of Linker Properties

The systematic variation of linker length and composition is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from various studies, illustrating the profound impact of these modifications on degradation efficiency, which is typically measured by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [7]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [5]

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [5]

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |

Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [5]

| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |

| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |

| PEG | Three PEG units | Weak degradation |

Table 5: Impact of Linker Composition on VHL PROTAC Cell Permeability [8][9]

| PROTAC | Linker Composition | Cell Permeability Class |

| 1 | Aliphatic | Low |

| 2 | Ethylene glycol-based | High |

| 3 | Amide-containing | Medium-High |

| 4 | More rigid than 3 | Medium-Low |

| 5 | Rigid | Medium-Low |

| 6 | Rigid with pyridine | Medium-Low |

| 7 | Tertiary amine | Medium-High |

| 8 | Piperidine | Medium-High |

| 9 | Amide-containing | High |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol outlines the general steps for the synthesis of a PROTAC using the highly efficient and versatile CuAAC reaction.

Materials:

-

Warhead-alkyne (ligand for the protein of interest with a terminal alkyne)

-

E3 ligase ligand-azide (e.g., pomalidomide-azide)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and appropriate glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the warhead-alkyne (1.0 equivalent) and the E3 ligase ligand-azide (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction.

-

Initiation of "Click" Reaction: To the degassed solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest dissolved in DMSO

-

Cell culture medium and plates (6-well)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, electrophoresis apparatus, and power supply

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

-

Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.

-

Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.[1]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), which are crucial for understanding the cooperativity of ternary complex formation.[10][11]

Materials:

-

Isothermal Titration Calorimeter

-

Purified target protein

-

Purified E3 ligase

-

PROTAC of interest

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the target protein and E3 ligase extensively against the same buffer to minimize buffer mismatch effects. Prepare a concentrated solution of the PROTAC in the same dialysis buffer.

-

Determining Binary Affinities:

-

PROTAC to E3 Ligase (Kd1): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell.

-

PROTAC to Target Protein (Kd2): Titrate the PROTAC into a solution of the target protein in the ITC cell.

-

-

Determining Ternary Complex Affinity (Kd,ternary):

-

Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

-

Titrate the PROTAC into this pre-formed binary complex.

-

-

Data Analysis: Analyze the resulting thermograms using the instrument's software to determine the binding affinities (Kd) for each interaction. The cooperativity factor (α) can be calculated using the formula: α = Kd1 / Kd,ternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for biomolecular interactions, offering valuable insights into the stability of the ternary complex.[10][12][13][14][15]

Materials:

-

SPR instrument and sensor chips (e.g., CM5, NTA)

-

Purified target protein

-

Purified E3 ligase (often biotinylated or His-tagged for immobilization)

-

PROTAC of interest

-

Running buffer

Procedure:

-

Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.

-

Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess any direct interaction.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions. The cooperativity can be assessed by comparing the binary and ternary binding affinities.

Visualization of Key Pathways and Workflows

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

General Structure of a PROTAC Molecule

Caption: Core components of a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

Caption: A comprehensive workflow for PROTAC evaluation.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, profoundly influencing its biological activity and therapeutic potential. The traditional view of the linker as a mere passive spacer has given way to a more nuanced understanding of its active role in orchestrating the formation of a productive ternary complex and modulating the overall physicochemical properties of the degrader. The "trial and error" approach to linker design is progressively being supplanted by more rational, data-driven strategies. A systematic exploration of linker length, composition, and rigidity, guided by quantitative biophysical and cellular assays, is paramount for the development of the next generation of highly potent, selective, and bioavailable PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC linker design and to accelerate the discovery of novel protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 13. o2hdiscovery.co [o2hdiscovery.co]

- 14. aragen.com [aragen.com]

- 15. ijpsjournal.com [ijpsjournal.com]

The Crucial Role of Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. The design and chemistry of the linker are critical determinants of an ADC's efficacy, safety, and pharmacokinetic profile.[1][2] This in-depth technical guide provides a comprehensive overview of the role of linkers in ADCs, detailing their types, mechanisms of action, and the experimental protocols used for their evaluation.